molecular formula C11H19N5O B582048 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol CAS No. 914347-48-1

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Cat. No.: B582048
CAS No.: 914347-48-1
M. Wt: 237.307
InChI Key: WTWUJVVJDKVQBS-UHFFFAOYSA-N
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Description

2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C11H19N5O and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an amino-methylpyrimidine group and an ethanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The amino and ethanol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]methanol
  • 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]propane

Uniqueness

Compared to similar compounds, 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol has unique properties due to the presence of the ethanol group, which can participate in additional hydrogen bonding and chemical reactions. This makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWUJVVJDKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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